molecular formula C7H10N2 B1265808 4,5,6,7-Tetrahydro-1H-indazole CAS No. 2305-79-5

4,5,6,7-Tetrahydro-1H-indazole

Cat. No. B1265808
CAS RN: 2305-79-5
M. Wt: 122.17 g/mol
InChI Key: GDSQTWDUCDSZEY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of novel 4,5,6,7-tetrahydro-1H-indazoles has been described through a conventional method from cyclic β-keto esters, showcasing the adaptability and reactivity of this compound. The synthesis process is complemented by thorough spectroscopic analysis, including 1H, 13C NMR, and IR spectra, along with HMBC, HSQC, COSY, and NOESY spectra of representative compounds, confirming the indazole structure as 1H-indazole (Murugavel, Amirthaganesan, & Sabapathy Mohan, 2010).

Molecular Structure Analysis

The molecular structure of 4,5,6,7-tetrahydro-1H-indazole and its derivatives have been extensively studied using X-ray crystallography, revealing the stereochemistry of the six-membered ring and the influence of substituents on the molecule's geometry. This structural analysis is critical for understanding the compound's reactivity and its interaction with biological targets (Teichert et al., 2007).

Chemical Reactions and Properties

4,5,6,7-Tetrahydro-1H-indazole forms complexes with metals such as Cu(II), Co(II), and Ag(I), demonstrating diverse geometries influenced by the metal and anion present. These complexes have been studied for their structural properties and potential applications in areas such as antimicrobial and antioxidant activities (Khan et al., 2017).

Physical Properties Analysis

The physical properties of 4,5,6,7-tetrahydro-1H-indazole derivatives, including their melting points, solubility, and crystal structure, have been determined. These properties are essential for the compound's application in drug formulation and material science (Hathaway et al., 1998).

Chemical Properties Analysis

Investigations into the chemical properties of 4,5,6,7-tetrahydro-1H-indazole reveal its reactivity and potential for further functionalization. Studies include the exploration of its reaction mechanisms, stability under various conditions, and the influence of different substituents on its chemical behavior. These studies are fundamental for the development of 4,5,6,7-tetrahydro-1H-indazole-based pharmaceuticals and materials (Gein et al., 2019).

Scientific Research Applications

  • Synthetic Approaches to Indazoles

    • Field : Organic Chemistry
    • Application : Indazole-containing heterocyclic compounds have a wide variety of medicinal applications. They can be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
    • Methods : The synthesis of indazoles includes transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
    • Results : This approach has led to the development of optimized synthetic schemes with relevant examples .
  • Medicinal Applications of Indazoles

    • Field : Medicinal Chemistry
    • Application : Indazole has various biological activities including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
    • Methods : The medicinal properties of indazole are explored through the synthesis of various derivatives and their subsequent testing .
    • Results : Several indazole derivatives have shown promising results in preclinical and clinical trials .
  • Antimicrobial Activities of Tetrahydroindazolylthiazoles

    • Field : Medicinal Chemistry
    • Application : Tetrahydroindazolylthiazoles have been synthesized and investigated for their antimicrobial activities .
    • Methods : The structures of these compounds were determined using 1H and 13C NMR, FAB (+)-MS and HRMS analyses .
    • Results : The results of these investigations are not specified in the source .
  • Synthesis of Novel 4,5,6,7-Tetrahydro-1H-indazoles

    • Field : Organic Chemistry
    • Application : A new series of t-4-aryl-3,c-6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-r-5-carboxylic acid isopropyl esters has been synthesized .
    • Methods : The synthesis involves condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These were treated with hydrazine hydrate in ethanol under reflux to give compounds .
    • Results : The structure of the compounds was elucidated by IR, mass, and one- and two-dimensional NMR spectra .
  • Recent Synthetic Approaches to 1H- and 2H-indazoles

    • Field : Organic Chemistry
    • Application : The work summarizes latest strategies for the synthesis of 1H- and 2H-indazoles .
    • Methods : The strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
    • Results : This review article gives a brief outline of optimized synthetic schemes with relevant examples .
  • Synthesis of Novel 4,5,6,7-Tetrahydro-1H-indazoles
    • Field : Organic Chemistry
    • Application : A new series of t-4-aryl-3,c-6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-r-5-carboxylic acid isopropyl esters has been synthesized .
    • Methods : The synthesis involves condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These were treated with hydrazine hydrate in ethanol under reflux to give compounds .
    • Results : The structure of the compounds was elucidated by IR, mass, and one- and two-dimensional NMR spectra .

Future Directions

Recent strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .

properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-2-4-7-6(3-1)5-8-9-7/h5H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSQTWDUCDSZEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177615
Record name 4,5,6,7-Tetrahydro-1H-indazole
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Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydro-1H-indazole

CAS RN

2305-79-5
Record name 4,5,6,7-Tetrahydro-1H-indazole
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Record name 4,5,6,7-Tetrahydro-1H-indazole
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Record name 2305-79-5
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Record name 4,5,6,7-Tetrahydro-1H-indazole
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Record name 4,5,6,7-tetrahydro-1H-indazole
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Record name 4,5,6,7-TETRAHYDRO-1H-INDAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
150
Citations
AM Maharramov, AI Ismiyev… - … Section E: Structure …, 2011 - scripts.iucr.org
In the title compound, C17H20N2O4·H2O, the cyclohexene ring adopts a half-chair conformation while the indazole ring is essentially planar [maximum deviation = 0.0192 (12) Å]. In the …
Number of citations: 6 scripts.iucr.org
C Foces‐Foces, O Hager, N Jagerovic… - … A European Journal, 1997 - Wiley Online Library
The crystal structure of the title compound was determined by X‐ray analysis at 200 K. Three independent molecules form a trimer joined by strong and linear N‐H … N hydrogen bonds…
K Murugavel, S Amirthaganesan… - Chemistry of …, 2010 - Springer
A new series of t-4-aryl-3,c-6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-r-5-carboxylic acid isopropyl esters has been synthesized by adopting a conventional method from …
Number of citations: 6 link.springer.com
E Khan, Z Gul, A Shahzad, MS Jan, F Ullah… - Journal of …, 2017 - Taylor & Francis
Coordination behavior of 4,5,6,7-tetrahydro-1H-indazole (H-Ind) with Cu(II), Co(II), and Ag(I) was studied. The ligand affords complexes bearing different geometries depending upon …
Number of citations: 26 www.tandfonline.com
KZ Laczkowski, K Misiura… - Letters in Drug Design …, 2014 - ingentaconnect.com
Synthesis, characterization and investigation of antimicrobial activities of ten novel tetrahydroindazolylthiazoles is presented. Their structures were determined using 1H and 13C NMR, …
Number of citations: 6 www.ingentaconnect.com
VL Gein, AN Yankin, NV Nosova… - Russian Journal of …, 2019 - Springer
Novel 4,5,6,7-tetrahydro-2H-indazole derivatives were obtained via the reaction of N 1 ,N 3 ,2-triaryl-6-hydroxy-6-methyl-4-oxocyclohexane-1,3-dicarboxamides with hydrazine hydrate. …
Number of citations: 6 link.springer.com
ID Iyamu, W Lv, N Malik, RK Mishra… - Bioorganic & medicinal …, 2019 - Elsevier
The sigma-1 and sigma-2 receptors have been shown to play important roles in CNS diseases, cancer, and other disorders. These findings suggest that targeting these proteins with …
Number of citations: 7 www.sciencedirect.com
W Stadlbauer - Sci. Synth, 2002 - thieme-connect.com
The systematic IUPAC name benzo [c] pyrazole is not used in the Ring Index or in Chemical Abstracts and the heterocycle is normally referred to by its trivial name indazole or more …
Number of citations: 92 www.thieme-connect.com
ZW Wu, SY Song, L Li, HL Lu, B Lieberman… - Bioorganic & Medicinal …, 2015 - Elsevier
A series of tetrahydroindazole derivatives were synthesized and evaluated for their affinities for both sigma-1 and sigma-2 receptors. These compounds are hybrid structures of a …
Number of citations: 17 www.sciencedirect.com
E Polo, J Trilleras, J Ramos, A Galdámez, J Quiroga… - Molecules, 2016 - mdpi.com
A small series of tetrahydroindazoles was prepared, starting from 2-acetylcyclohexanone and different hydrazines using reflux and a focused microwave reactor. Microwave irradiation (…
Number of citations: 15 www.mdpi.com

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